2-methoxy-1,7-dimethyl-1H-purin-6(7H)-one
Description
2-Methoxy-1,7-dimethyl-1H-purin-6(7H)-one is a substituted purine derivative characterized by:
- A methoxy group (-OCH₃) at position 2.
- Methyl groups (-CH₃) at positions 1 and 6.
- A ketone group at position 4.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-methoxy-1,7-dimethylpurin-6-one |
InChI |
InChI=1S/C8H10N4O2/c1-11-4-9-6-5(11)7(13)12(2)8(10-6)14-3/h4H,1-3H3 |
InChI Key |
QWXDMSNUYYDCGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Purine Derivatives
* Hypothetical values inferred from analogs.
Key Structural Differences and Implications
Substituent Effects on Reactivity and Solubility
- Methoxy vs. This could influence interactions with biological targets (e.g., enzymes or receptors).
- Alkyl Chain Length: Ethyl substituents (e.g., in 2-Amino-1,7-diethyl analog ) increase molecular weight and lipophilicity compared to methyl groups, affecting membrane permeability.
Crystallography and Molecular Packing
- highlights the monoclinic crystal systems of related purine derivatives (space groups P21/n and C2/c), with unit cell parameters influenced by substituents . The methoxy group in the target compound may alter hydrogen-bonding networks compared to amino or methyl groups.
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